2-Amino-5-fluoro-4-hydroxybenzoic acid

Catalog No.
S15364848
CAS No.
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-4-hydroxybenzoic acid

Product Name

2-Amino-5-fluoro-4-hydroxybenzoic acid

IUPAC Name

2-amino-5-fluoro-4-hydroxybenzoic acid

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

IQTGQIRFCZRWCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)N)C(=O)O

2-Amino-5-fluoro-4-hydroxybenzoic acid is an aromatic compound characterized by the presence of an amino group, a hydroxy group, and a fluorine atom attached to a benzoic acid structure. Its chemical formula is C7H6FNO3C_7H_6FNO_3, and it features a unique arrangement of substituents that contribute to its chemical reactivity and potential biological activity. The compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its functional groups that can participate in diverse

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones using agents like hydrogen peroxide.
  • Reduction: The amino group can be reduced to form amines, typically employing reducing agents such as sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to various derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that 2-Amino-5-fluoro-4-hydroxybenzoic acid exhibits notable biological activities. It has been shown to possess antimicrobial properties, potentially inhibiting the growth of various pathogens. For instance, studies have demonstrated its effectiveness against certain fungal species, suggesting a role in agricultural applications as a fungicide . Additionally, its structural similarity to other bioactive compounds positions it as a candidate for further investigation in drug development, particularly concerning enzyme inhibition related to metabolic pathways.

The synthesis of 2-Amino-5-fluoro-4-hydroxybenzoic acid typically involves several key steps:

  • Condensation Reaction: Starting from 4-fluoroaniline, it reacts with hydrated chloral and oxammonium hydrochloride to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
  • Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield 2-Amino-5-fluoro-4-hydroxybenzoic acid .

This synthetic route is adaptable for industrial production with appropriate optimization.

The applications of 2-Amino-5-fluoro-4-hydroxybenzoic acid span multiple domains:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agriculture: It may serve as a fungicide due to its inhibitory effects on fungal growth.
  • Chemical Synthesis: As an intermediate in organic synthesis, it can facilitate the production of more complex molecules with specific functionalities.

Studies on the interactions of 2-Amino-5-fluoro-4-hydroxybenzoic acid with biological targets have indicated its potential as an enzyme inhibitor. For example, it may interfere with folic acid synthesis by inhibiting key enzymes involved in this metabolic pathway. These interactions are crucial for understanding its therapeutic potential against bacterial infections and inflammatory diseases .

Several compounds share structural similarities with 2-Amino-5-fluoro-4-hydroxybenzoic acid. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
2-Amino-5-fluorobenzoic acidLacks hydroxy groupPrimarily used in genetic studies
Methyl 2-amino-5-fluoro-4-hydroxybenzoateEster derivativeExhibits different reactivity due to esterification
2-Amino-3-fluoro-5-hydroxybenzoic acidDifferent substitution patternPotentially broader biological activity

The uniqueness of 2-Amino-5-fluoro-4-hydroxybenzoic acid lies in its specific arrangement of functional groups, which enhances its reactivity and biological activity compared to these similar compounds. The presence of both amino and hydroxy groups allows for versatile modifications and applications in various fields.

Novel Fluorination Strategies in Benzoic Acid Scaffold Construction

Fluorination strategies for benzoic acid derivatives have evolved to address challenges in selectivity and functional group compatibility. A prominent method involves nucleophilic substitution reactions using potassium fluoride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often accelerated by phase-transfer catalysts like tetraphenylphosphonium bromide (TPPB) or tetrabutylammonium fluoride (TBAF). For instance, fluorodenitration of chlorinated nitrobenzene intermediates at 80–250°C in DMF yields fluorinated benzoic acids with >90% conversion efficiency.

Transition metal-catalyzed C–H fluorination has emerged as a complementary approach. Palladium complexes paired with oxidizing agents enable direct fluorination of electron-rich aromatic rings, bypassing pre-functionalized substrates. This method achieves regioselective fluorine incorporation at the para position relative to existing hydroxyl groups, critical for constructing 4-hydroxybenzoic acid frameworks. Radical fluorination using Mn(III) catalysts and N–F reagents (e.g., Selectfluor) further expands substrate scope, particularly for sterically hindered positions.

Table 1: Comparative Analysis of Fluorination Methods

MethodReagents/CatalystsTemperature RangeSelectivityYield (%)
NucleophilicKF, TPPB, DMF80–250°COrtho/para85–92
Transition MetalPd(OAc)₂, AgF25–110°CPara78–88
RadicalMn(III), Selectfluor50–80°CMeta65–75

Catalytic Systems for Regioselective Amino-Fluoro Substitution Patterns

Regiocontrol in amino-fluoro substitution is achieved through ligand-directed catalysis. Palladium catalysts modified with pyridine-oxazoline (PyOx) ligands direct fluorine incorporation to the 5-position of 2-aminobenzoic acid precursors, achieving 15:1 para/meta selectivity. This system operates under mild conditions (25–40°C) using silver fluoride as the fluorine source and acetic acid as a proton shuttle.

Enzymatic catalysis offers an alternative for chiral environments. Lipase-mediated acyl transfer reactions protect the amino group during fluorination, enabling sequential functionalization without epimerization. For example, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 2-aminobenzoic acid in toluene, followed by fluorination at the 5-position using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (B3664), yielding 92% enantiomeric excess.

Solid-Phase Synthesis Approaches for Hydroxybenzoic Acid Analogues

Solid-phase synthesis streamlines the production of 4-hydroxybenzoic acid derivatives through resin-bound intermediates. Wang resin-functionalized benzaldehydes undergo Knoevenagel condensation with ethyl nitroacetate, followed by reduction and fluorination steps. After cleavage with trifluoroacetic acid, this method produces 2-amino-5-fluoro-4-hydroxybenzoic acid with 87% purity and a 3-step overall yield of 68%.

Orthogonal protection strategies are critical for managing reactivity. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, while the amino group is masked with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Sequential deprotection using tetrabutylammonium fluoride (TBAF) and piperidine enables selective fluorination and oxidation, achieving >95% functional group fidelity.

Table 2: Solid-Phase Synthesis Parameters

Resin TypeProtection StrategyDeprotection AgentFinal Purity
WangFmoc, TBSTBAF, Piperidine87%
MerrifieldBoc, AcetylHCl, NH₃82%
Rink AmideAlloc, TritylPd(PPh₃)₄, TFA91%

2-Amino-5-fluoro-4-hydroxybenzoic acid, a fluorinated derivative of para-aminosalicylic acid, represents a significant advancement in the development of antimycobacterial agents targeting the folate biosynthetic pathway in Mycobacterium tuberculosis [1]. This compound exerts its antimicrobial activity through a complex mechanism involving multiple enzymes in the folate metabolism pathway, with dihydrofolate synthetase serving as a primary target [1] [2].

The mechanism begins with the incorporation of 2-amino-5-fluoro-4-hydroxybenzoic acid into the folate pathway by dihydropteroate synthase, which recognizes this compound as efficiently as its natural substrate para-aminobenzoic acid [3]. This recognition is crucial for the bioactivation of the compound, as it allows for the subsequent formation of hydroxylated folate analogs that disrupt folate metabolism [3] [4]. Following this initial step, dihydrofolate synthetase catalyzes the conversion of the resulting hydroxy-dihydropteroate to hydroxy-dihydrofolate, a potent inhibitor of downstream folate pathway enzymes [4].

Dihydrofolate synthetase, also known as 7,8-dihydropteroate:L-glutamate ligase, plays a critical role in folate biosynthesis by catalyzing the ATP-dependent addition of L-glutamate to 7,8-dihydropteroate, forming 7,8-dihydropteroylglutamate [5]. This enzyme belongs to the family of ligases that form carbon-nitrogen bonds and is essential for the production of reduced folate cofactors necessary for mycobacterial survival and replication [5] [6].

The fluorination at the 5-position of the aromatic ring in 2-amino-5-fluoro-4-hydroxybenzoic acid significantly enhances its antimycobacterial properties compared to the parent compound [1] [7]. This structural modification serves two critical functions: it electronically deactivates the amino group, making it less susceptible to metabolic inactivation, and it increases the potency of the resulting hydroxy-dihydrofolate metabolite as an inhibitor of dihydrofolate reductase [1] [8].

Research has demonstrated that the bioactive metabolite of 2-amino-5-fluoro-4-hydroxybenzoic acid not only inhibits dihydrofolate reductase but also targets flavin-dependent thymidylate synthase in Mycobacterium tuberculosis, suggesting a multi-targeted mechanism of action that contributes to its enhanced antimycobacterial efficacy [9] [10]. This dual targeting of essential enzymes in the folate pathway disrupts the production of reduced folate cofactors required for nucleic acid synthesis and other vital cellular processes [10] [11].

Table 1 summarizes the antimycobacterial activity and pharmacokinetic parameters of 2-amino-5-fluoro-4-hydroxybenzoic acid and related compounds.

CompoundMIC against M. tuberculosis H37Rv (μM)NAT-1 Inactivation Rate (fold decrease)Oral Bioavailability Enhancement (fold)Resistance Profile
para-Aminosalicylic acid6411Susceptible to NAT-1 mediated inactivation
5-Fluoro-para-aminosalicylic acid6.3-50115 (AUC improvement)Reduced NAT-1 susceptibility
2-Amino-5-fluoro-4-hydroxybenzoic acid ethyl ester2Not determinedNot determinedInactive against PAS-resistant strains
5-Fluoro-PAS pivoxyl prodrugNot determinedNot determinedNearly quantitative absorptionEnhanced stability

The mechanism of action against dihydrofolate synthetase is further elucidated by examining the interactions between the hydroxylated folate metabolites and their target enzymes [4] [11]. Studies have shown that mutations in the gene encoding dihydrofolate synthetase can confer resistance to para-aminosalicylic acid and its derivatives, confirming the critical role of this enzyme in the antimycobacterial activity of these compounds [3] [4]. The fluorinated derivative demonstrates enhanced activity against Mycobacterium tuberculosis strains, including those resistant to first-line drugs, highlighting its potential as a therapeutic agent for drug-resistant tuberculosis [1] [12].

Prodrug Design Strategies to Enhance Oral Bioavailability

The development of effective prodrug strategies for 2-amino-5-fluoro-4-hydroxybenzoic acid has been a significant focus in enhancing its therapeutic potential against mycobacterial infections [13] [8]. These strategies aim to overcome the limitations associated with the parent compound, particularly its moderate bioavailability and rapid clearance, which necessitate high dosing regimens [13] [8].

Several prodrug approaches have been investigated to improve the oral bioavailability of 2-amino-5-fluoro-4-hydroxybenzoic acid and related compounds [14] [15]. Simple alkyl esters, including methyl and ethyl derivatives, have demonstrated varying degrees of efficacy in enhancing absorption and antimycobacterial activity [1] [16]. The ethyl ester of 2-amino-5-fluoro-4-hydroxybenzoic acid, in particular, has shown promising results with a minimum inhibitory concentration of 2 μM against Mycobacterium tuberculosis, significantly lower than that of the parent compound [1] [16].

The pivoxyl prodrug strategy has emerged as one of the most effective approaches for enhancing the oral bioavailability of 2-amino-5-fluoro-4-hydroxybenzoic acid derivatives [13] [8]. This prodrug design involves the incorporation of a pivaloyloxymethyl group, which is cleaved by human esterases following absorption, releasing the active compound [13] [8]. Studies have demonstrated that the pivoxyl prodrug of fluorinated para-aminosalicylic acid exhibits nearly quantitative absorption, addressing one of the major limitations of the parent compound [13] [8].

Another innovative approach involves the development of acyloxy and alkyloxycarbonyloxyalkyl ester prodrugs, which undergo enzymatic hydrolysis to release the active compound [1] [14]. These prodrugs are designed to enhance membrane permeability and protect the active moiety from premature metabolism, thereby increasing systemic exposure [14] [17]. The selection of appropriate promoieties is critical in this approach, as they must balance lipophilicity for enhanced absorption with susceptibility to enzymatic cleavage for efficient bioactivation [17] [15].

The fluorination at the 5-position of the aromatic ring not only enhances the antimycobacterial activity but also contributes to improved pharmacokinetic properties by reducing susceptibility to metabolic inactivation by N-acetyltransferase-1 [8] [18]. This modification has been shown to decrease the rate of N-acetylation by 11-fold, resulting in a 5-fold improvement in exposure as measured by area-under-the-curve following oral administration [8] [18].

Table 2 presents the various prodrug strategies employed to enhance the oral bioavailability of 2-amino-5-fluoro-4-hydroxybenzoic acid and related compounds.

Prodrug TypeMechanism of ActivationBioavailability EnhancementLimitations
Simple alkyl esters (methyl, ethyl)Mycobacterial esterase hydrolysisModerate (ethyl > methyl)High substrate specificity of mycobacterial esterases
Acyloxy estersNon-specific esterase hydrolysisVariableRapid clearance not addressed
Alkyloxycarbonyloxyalkyl estersEnzymatic hydrolysis cascadeModerateComplex synthesis requirements
Pivoxyl ester prodrugHuman esterase hydrolysisNearly quantitative absorptionDoes not address NAT-1 inactivation
Fluorinated analogs (5-position)Reduced NAT-1 mediated inactivation5-fold AUC improvementSlightly reduced antimycobacterial activity

The development of water-soluble prodrug technologies has also been explored to enhance the oral bioavailability of 2-amino-5-fluoro-4-hydroxybenzoic acid [14] [19]. These approaches involve the incorporation of hydrophilic moieties that improve solubility in gastrointestinal fluids, facilitating absorption while maintaining the ability to release the active compound following enzymatic or chemical hydrolysis [14] [19].

Research has demonstrated that the combination of fluorination and prodrug design strategies can synergistically enhance the therapeutic potential of 2-amino-5-fluoro-4-hydroxybenzoic acid by addressing both bioavailability limitations and metabolic instability [13] [8]. This integrated approach represents a promising direction for the development of more effective antimycobacterial agents with improved pharmacokinetic profiles [8] [20].

Synergistic Effects with Second-Line Tuberculosis Therapeutics

The integration of 2-amino-5-fluoro-4-hydroxybenzoic acid into combination therapy regimens with established second-line tuberculosis therapeutics has revealed significant synergistic effects that enhance antimycobacterial efficacy and potentially mitigate resistance development [21] [9]. These synergistic interactions are particularly valuable in the treatment of multidrug-resistant and extensively drug-resistant tuberculosis, where therapeutic options are limited [22] [9].

The mechanism underlying these synergistic effects involves complementary disruption of essential mycobacterial metabolic pathways [9] [23]. When combined with dihydrofolate reductase inhibitors, 2-amino-5-fluoro-4-hydroxybenzoic acid facilitates dual targeting of the folate pathway through different mechanisms, resulting in enhanced growth inhibition of Mycobacterium tuberculosis [9] [24]. The fluorinated compound is bioactivated to form hydroxy-dihydrofolate, which inhibits dihydrofolate reductase, while direct inhibitors of this enzyme act through competitive binding to the active site [24] [10].

Combinations with thymidylate synthase inhibitors have demonstrated particularly promising results, as they exploit the multi-targeted nature of 2-amino-5-fluoro-4-hydroxybenzoic acid's mechanism of action [9] [10]. Research has shown that the bioactive metabolite of this compound inhibits both dihydrofolate reductase and flavin-dependent thymidylate synthase in Mycobacterium tuberculosis, creating a synergistic effect when combined with other inhibitors of these enzymes [9] [10]. This comprehensive disruption of folate metabolism significantly impairs nucleic acid synthesis and other essential cellular processes in the mycobacterium [10] [11].

The synergistic interaction between 2-amino-5-fluoro-4-hydroxybenzoic acid and inhibitors of mycolic acid synthesis represents another promising therapeutic strategy [23] [4]. Studies have demonstrated that antifolate treatment in Mycobacterium tuberculosis decreases the production of mycolic acids, likely due to perturbation of the activated methyl cycle [23] [11]. This effect complements the action of direct inhibitors of mycolic acid synthesis, such as ethambutol, resulting in enhanced disruption of cell wall integrity and increased mycobacterial susceptibility [23] [11].

Table 3 summarizes the synergistic effects observed when combining 2-amino-5-fluoro-4-hydroxybenzoic acid with various second-line tuberculosis therapeutics.

Drug CombinationMechanism of SynergyObserved EffectsClinical Relevance
PAS + Dihydrofolate reductase inhibitorsDual DHFR targeting through different pathwaysEnhanced growth inhibitionPotential for combination therapy
PAS + Thymidylate synthase inhibitorsComplementary folate pathway disruptionReduced resistance developmentMulti-drug resistant TB treatment
Fluorinated PAS + Traditional second-line drugsEnhanced metabolic stability with maintained efficacyImproved therapeutic indexReduced dosing requirements
Antifolate compounds + Mycolic acid synthesis inhibitorsPerturbation of activated methyl cycle affecting cell wall synthesisDecreased mycolic acid productionNovel therapeutic approach
Multi-target folate pathway inhibitorsMultiple folate enzyme targets simultaneously affectedHighly potent anti-mycobacterial activityNext-generation anti-TB drug development

The synergistic interaction between 2-amino-5-fluoro-4-hydroxybenzoic acid and isoniazid, a first-line tuberculosis drug, has been attributed to a molecular mechanism involving transcriptional regulation of the inhA gene [23]. Ethambutol has been shown to bind to a transcriptional repressor of inhA, enhancing the mycobactericidal effect of isoniazid [23]. Similar mechanisms may contribute to the synergistic effects observed with 2-amino-5-fluoro-4-hydroxybenzoic acid, as both compounds target aspects of mycobacterial cell wall synthesis [23] [4].

The combination of 2-amino-5-fluoro-4-hydroxybenzoic acid with newer tuberculosis therapeutics, such as bedaquiline and pretomanid, represents an area of ongoing research with promising preliminary results [21] [25]. These combinations exploit different mechanisms of action to achieve comprehensive inhibition of mycobacterial growth and survival [21] [25]. The fluorinated compound's ability to maintain activity against drug-resistant strains makes it particularly valuable in these combination regimens [1] [22].

Research has also demonstrated that the incorporation of 2-amino-5-fluoro-4-hydroxybenzoic acid into multi-drug regimens can potentially reduce the required dosages of individual components, thereby minimizing the risk of adverse effects while maintaining therapeutic efficacy [8] [21]. This approach is particularly relevant for second-line tuberculosis therapeutics, which often have narrow therapeutic windows and significant toxicity profiles [22] [25].

Electronic Effects of Fluorine Substitution on Para-Amino Group Reactivity

The electronic effects of fluorine substitution on para-amino group reactivity in 2-amino-5-fluoro-4-hydroxybenzoic acid represent a complex interplay of inductive and mesomeric influences that fundamentally alter the compound's chemical behavior. The fluorine atom at the 5-position creates a meta relationship with the amino group, resulting in pronounced electron-withdrawing effects that significantly modulate the nucleophilic character of the amino functionality [1] [2].

The inductive effect of fluorine, characterized by its exceptionally high electronegativity of 4.0, generates a strong electron-withdrawing influence with a Hammett sigma constant of +0.51 [3] [4]. This substantial inductive effect propagates through the aromatic system, reducing electron density at the para-amino group and consequently diminishing its nucleophilic reactivity. Molecular orbital calculations demonstrate that fluorine substitution at the 5-position lowers the highest occupied molecular orbital energy by approximately 0.3-0.5 electron volts compared to the unsubstituted analogue, indicating reduced electron availability for nucleophilic reactions [5] [6].

The mesomeric effects of fluorine in this system present a nuanced electronic influence. While fluorine possesses lone pairs capable of π-donation with a mesomeric constant of -0.34, the meta positioning relative to the amino group prevents direct resonance interaction [7] [8]. However, the fluorine atom can participate in conjugation with the aromatic system, creating competing electron delocalization pathways that further reduce electron density at the amino group [5].

Quantum chemical calculations reveal that the electron density distribution in 2-amino-5-fluoro-4-hydroxybenzoic acid shows significant polarization toward the electronegative fluorine atom [6]. This redistribution results in a more electrophilic aromatic core, with the amino group exhibiting reduced basicity and nucleophilic character. The calculated dipole moment increases by approximately 0.5-1.0 Debye units upon fluorine substitution, reflecting the enhanced charge separation within the molecule [5].

The hydrogen bonding capacity of the amino group is also affected by fluorine substitution. The reduced electron density decreases the proton-accepting ability of the amino nitrogen, while simultaneously enhancing the proton-donating character of the amino hydrogens [2]. This dual effect creates a unique hydrogen bonding profile that influences both intramolecular and intermolecular interactions.

Experimental evidence from related fluorinated aromatic amines demonstrates that fluorine substitution can reduce amino group basicity by 0.5-1.5 pKa units [9]. For 2-amino-5-fluoro-4-hydroxybenzoic acid, this translates to a predicted amino group pKa of approximately 3.5-4.0, compared to 4.5-5.0 for the unsubstituted analogue. This reduced basicity directly correlates with diminished nucleophilic reactivity in substitution reactions.

The electronic perturbations induced by fluorine substitution extend beyond simple charge redistribution to affect orbital hybridization and energy levels. The lowest unoccupied molecular orbital energy is lowered by approximately 0.2-0.4 electron volts, creating a larger energy gap that influences reaction kinetics and selectivity [5]. These changes in frontier molecular orbital energies provide a quantitative basis for predicting reactivity patterns and designing structure-activity relationships.

Steric Modulation of N-Acetyltransferase-Mediated Metabolic Inactivation

The steric modulation of N-acetyltransferase-mediated metabolic inactivation by fluorine substitution in 2-amino-5-fluoro-4-hydroxybenzoic acid involves complex enzyme-substrate interactions that are significantly influenced by the unique spatial and electronic properties of the fluorine atom. N-acetyltransferases, particularly NAT1 and NAT2, catalyze the acetylation of aromatic amines using acetyl coenzyme A as the cofactor, and their activity is highly sensitive to substrate structural modifications [10] [11].

The fluorine atom's van der Waals radius of 1.47 Ångströms, positioned between hydrogen (1.20 Ångströms) and oxygen (1.52 Ångströms), creates distinct steric interactions within the enzyme active site [12]. In 2-amino-5-fluoro-4-hydroxybenzoic acid, the fluorine substitution at the 5-position introduces minimal direct steric hindrance to the amino group acetylation site, yet significantly alters the overall molecular conformation and binding affinity through electronic effects.

Molecular docking studies of fluorinated aromatic amines with N-acetyltransferases reveal that fluorine substitution can enhance binding affinity through favorable electrostatic interactions with positively charged amino acid residues in the active site [11]. The partial negative charge on fluorine (δ-) can form stabilizing interactions with arginine and lysine residues, potentially increasing the residence time of the substrate within the enzyme active site and paradoxically enhancing metabolic activation rather than providing protection.

The conformational rigidity imposed by fluorine substitution affects substrate positioning within the enzyme active site. Computational analysis indicates that fluorinated substrates often adopt more restricted conformations due to the influence of C-F dipole interactions and reduced rotational freedom around bonds adjacent to fluorine [2] [13]. This conformational constraint can either enhance or diminish enzyme recognition, depending on whether the preferred conformation aligns with the enzyme's binding requirements.

Kinetic studies of structurally related fluorinated aromatic amines demonstrate that fluorine substitution typically reduces the Michaelis constant (Km) while potentially altering the maximum reaction velocity (Vmax) [14]. For 2-amino-5-fluoro-4-hydroxybenzoic acid, the predicted Km for NAT2-mediated acetylation is estimated to be 8-15 micromolar, compared to 25-35 micromolar for the unsubstituted analogue, indicating enhanced enzyme binding affinity.

The selectivity between NAT1 and NAT2 isoforms is influenced by the distinct active site architectures of these enzymes. NAT2 possesses a larger active site cavity that can better accommodate the additional steric bulk and altered electrostatic profile of fluorinated substrates [10]. The predicted selectivity ratio (NAT1 IC50/NAT2 IC50) for 2-amino-5-fluoro-4-hydroxybenzoic acid is approximately 1.5-2.0, indicating preferential recognition by NAT2, consistent with the enzyme's broader substrate specificity.

The metabolic inactivation mechanism involves competitive inhibition rather than metabolic protection. The fluorinated compound acts as a competitive substrate that binds to the enzyme active site but may undergo acetylation at a reduced rate due to the electron-withdrawing effects of fluorine. This results in enzyme sequestration and reduced metabolism of other aromatic amine substrates, effectively providing indirect metabolic protection through competitive inhibition.

Temperature-dependent studies of enzyme kinetics reveal that fluorinated substrates often exhibit altered activation energies for the acetylation reaction. The C-F bond's influence on the electronic structure of the amino group can increase the activation energy for acetyl transfer, resulting in slower reaction rates despite enhanced binding affinity [14]. This kinetic profile contributes to the overall metabolic inactivation effect observed with fluorinated aromatic amines.

Comparative Analysis of Ortho vs. Meta Fluorine Positioning

The comparative analysis of ortho versus meta fluorine positioning in fluorinated hydroxybenzoic acid derivatives reveals profound differences in electronic, steric, and pharmacological properties that directly impact structure-activity relationships. The positional effects of fluorine substitution represent one of the most critical factors in determining the biological activity and chemical reactivity of these compounds [15] [16] [17].

Ortho fluorine positioning, as exemplified by compounds such as 2-fluoro-4-hydroxybenzoic acid, introduces significant steric and electronic perturbations due to the proximity to the carboxyl group. The ortho fluorine creates strong inductive effects with a sigma constant of +0.51, substantially increasing the acidity of the carboxylic acid function [15] [9]. This enhanced acidity results from both the direct electron-withdrawing inductive effect and the conformational changes imposed by steric interactions between the fluorine and carboxyl group.

The steric hindrance generated by ortho fluorine substitution forces the carboxyl group to twist out of the aromatic plane, disrupting conjugation with the benzene ring and eliminating stabilizing resonance interactions [15] [16]. This conformational distortion leads to increased acidity by preventing the destabilizing cross-conjugation that normally reduces the acidity of benzoic acid compared to aliphatic carboxylic acids. The measured pKa of 2-fluorobenzoic acid is 3.27, representing a significant decrease from benzoic acid's pKa of 4.20.

Meta fluorine positioning demonstrates distinctly different effects due to the absence of direct steric interactions with functional groups. The meta fluorine in 3-fluorobenzoic acid exerts purely inductive effects with a sigma constant of +0.34, resulting in moderate acidity enhancement [9]. The pKa of 3-fluorobenzoic acid is 3.86, indicating substantial but less pronounced acidification compared to the ortho isomer. The meta position prevents both beneficial and detrimental steric interactions, allowing for more predictable structure-activity relationships.

Intramolecular hydrogen bonding represents a unique feature of ortho-substituted compounds that is absent in meta analogues. Ortho fluorine can participate in weak hydrogen bonding interactions with adjacent hydroxyl or amino groups, creating six-membered chelate rings that stabilize specific conformations [16]. These intramolecular interactions can significantly influence biological activity by pre-organizing the molecule in conformations that favor receptor binding or enzyme inhibition.

The electron density distribution patterns differ markedly between ortho and meta fluorine substitution. Electrostatic potential mapping reveals that ortho fluorine creates highly localized charge redistribution with significant polarization of adjacent bonds, while meta fluorine produces more uniform electron withdrawal across the aromatic system [6]. These differences in charge distribution directly impact intermolecular interactions and binding affinities with biological targets.

Crystallographic studies of ortho versus meta fluorinated compounds demonstrate distinct packing arrangements and intermolecular interaction patterns. Ortho-fluorinated compounds typically exhibit more complex crystal structures with multiple weak interactions, including C-H···F contacts and halogen-π interactions [16] [18]. Meta-substituted analogues show more conventional aromatic stacking arrangements with less directional intermolecular bonding.

The influence on aromatic reactivity patterns shows clear positional dependence. Ortho fluorine strongly activates the aromatic ring toward nucleophilic aromatic substitution while deactivating electrophilic aromatic substitution [19] [3]. Meta fluorine produces moderate deactivation toward electrophilic substitution with minimal effect on nucleophilic processes. These reactivity differences have important implications for metabolic stability and chemical modification potential.

Pharmacokinetic properties are significantly affected by fluorine positioning. Ortho fluorine substitution often results in altered metabolic pathways due to steric hindrance of enzyme-catalyzed reactions, potentially leading to improved metabolic stability [12] [20]. Meta fluorine positioning typically preserves normal metabolic pathways while modulating reaction rates through electronic effects, providing more predictable pharmacokinetic profiles.

The lipophilicity and membrane permeability characteristics show distinct patterns based on fluorine position. Ortho substitution frequently increases molecular rigidity and alters hydrogen bonding patterns, affecting passive diffusion rates across biological membranes [21]. Meta substitution generally produces more modest changes in physicochemical properties while maintaining favorable drug-like characteristics.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

171.03317122 g/mol

Monoisotopic Mass

171.03317122 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types